[2-(5-Methylfuran-2-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a phenylpiperazine moiety, and a methylfuran group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the quinoline core reacts with 4-phenylpiperazine in the presence of a suitable base.
Attachment of the Methylfuran Group: The final step involves the coupling of the intermediate product with 5-methylfuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-METHYLFURAN-2-YL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(5-METHYLFURAN-2-YL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLMORPHOLINE-1-CARBONYL)QUINOLINE
Uniqueness
The uniqueness of 2-(5-METHYLFURAN-2-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[2-(5-methylfuran-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H23N3O2/c1-18-11-12-24(30-18)23-17-21(20-9-5-6-10-22(20)26-23)25(29)28-15-13-27(14-16-28)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 |
InChI Key |
GSJFFPVTODBTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.